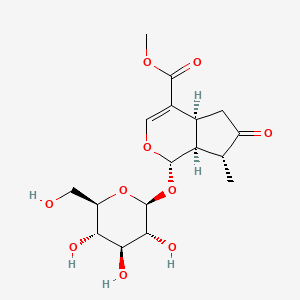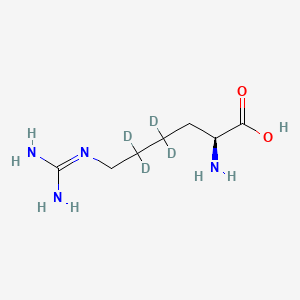
Autophagy/REV-ERB-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Autophagy/REV-ERB-IN-1 involves a convergent approach. The preparation of target compounds 3−26 is achieved through the synthesis of amines and aldehydes, followed by their condensation via reductive amination under standard reaction conditions .
Analyse Des Réactions Chimiques
Autophagy/REV-ERB-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions under specific conditions.
Common reagents used in these reactions include triethylsilane (Et3SiH), palladium on carbon (Pd/C), and manganese dioxide (MnO2) . The major products formed from these reactions are the corresponding aldehydes and olefins .
Applications De Recherche Scientifique
Autophagy/REV-ERB-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study autophagy and circadian rhythm regulation.
Biology: The compound helps in understanding the role of autophagy in cellular processes and its impact on circadian rhythms.
Mécanisme D'action
Autophagy/REV-ERB-IN-1 exerts its effects by inhibiting both autophagy and REV-ERB. Autophagy is a process that degrades damaged and excess proteins and organelles to generate macromolecular building blocks and fuel metabolic pathways . REV-ERB is a nuclear receptor that regulates circadian rhythm and metabolism . By inhibiting these pathways, this compound disrupts the survival mechanisms of cancer cells, leading to their death .
Comparaison Avec Des Composés Similaires
Autophagy/REV-ERB-IN-1 is unique due to its dual inhibition of autophagy and REV-ERB. Similar compounds include:
Chloroquine: An FDA-approved autophagy flux inhibitor used in cancer therapy.
Hydroxychloroquine: A derivative of chloroquine with similar autophagy-inhibiting properties.
Compound 24: Another dual inhibitor of autophagy and REV-ERB with improved potency and drug-like properties.
This compound stands out due to its enhanced toxicity against cancer cells and optimal drug-like properties .
Propriétés
Formule moléculaire |
C24H30F2N2 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-N-[[4-fluoro-3-(piperidin-4-ylmethyl)phenyl]methyl]cyclopentan-1-amine |
InChI |
InChI=1S/C24H30F2N2/c25-22-6-4-21(5-7-22)24(11-1-2-12-24)28-17-19-3-8-23(26)20(16-19)15-18-9-13-27-14-10-18/h3-8,16,18,27-28H,1-2,9-15,17H2 |
Clé InChI |
WQVFAUSKMZPMRE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=CC=C(C=C2)F)NCC3=CC(=C(C=C3)F)CC4CCNCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid](/img/structure/B12377551.png)







![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12377589.png)




